

Core Toxicological Profile of Pigment Yellow 14: A Technical Guide

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Compound of Interest

Compound Name: *Pigment Yellow 14*

Cat. No.: *B2915567*

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Executive Summary

Pigment Yellow 14 (C.I. 21095) is a diarylide yellow pigment derived from 3,3'-dichlorobenzidine.^[1] This technical guide provides a comprehensive overview of its core toxicological profile, synthesizing available data on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental effects. The information presented is intended to support safety assessments and inform handling procedures in research and development settings. All quantitative data is summarized for clarity, and detailed experimental methodologies, based on internationally recognized guidelines, are provided.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutanamide]	[2]
CAS Number	5468-75-7	[3]
Molecular Formula	C ₃₄ H ₃₀ Cl ₂ N ₆ O ₄	[3]
Molecular Weight	657.55 g/mol	[4]
Physical State	Yellow solid powder	[2][5]
Water Solubility	Insoluble (0.8 µg/L at 24°C)	[2]
Melting Point	320-336 °C	[5]
Density	1.37 - 1.41 g/cm ³	[2][6]

Toxicological Data

Acute Toxicity

Pigment Yellow 14 exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure.

Endpoint	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	> 5,000 mg/kg bw	Virtually nontoxic	[5] [7]
LD ₅₀	Rat	Oral	> 10,000 mg/kg bw	Virtually nontoxic	[2] [6]
LC ₅₀	Rat	Inhalation	> 230 mg/m ³ air	Virtually nontoxic	[2]
LD ₅₀	-	Dermal	> 3,000 mg/kg bw	Virtually nontoxic	[2]

Skin and Eye Irritation

Studies on rabbits have shown that **Pigment Yellow 14** is not irritating to the skin or eyes.[\[5\]](#)[\[7\]](#)

Sensitization

There is no evidence to suggest that **Pigment Yellow 14** causes skin sensitization.[\[3\]](#)[\[5\]](#)

Repeated Dose Toxicity

No systemic toxicity was observed in repeated-dose oral studies in rats at doses up to 2,500 mg/kg/day.[\[3\]](#) Similarly, inhalation studies in rats at doses up to 410 mg/m³ showed no systemic toxic effects.[\[3\]](#)

Genotoxicity

Pigment Yellow 14 is reported to have no mutagenic effects.[\[7\]](#) While some mutagenicity data has been reported, this may be attributable to impurities. The primary concern with benzidine-based dyes is their potential metabolic breakdown into carcinogenic aromatic amines.[\[8\]](#)[\[9\]](#) However, for insoluble pigments like **Pigment Yellow 14**, the bioavailability of such breakdown products is considered to be very low.[\[10\]](#)

Carcinogenicity

There is no evidence of carcinogenicity in rats or mice.[3] Long-term animal carcinogenicity studies conducted on pigments based on 3,3'-dichlorobenzidine did not show a carcinogenic effect.[10] The International Agency for Research on Cancer (IARC) and other regulatory bodies have not classified **Pigment Yellow 14** as a carcinogen.[7]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity was observed in a combined study in rats at doses up to 1,000 mg/kg/day.[3]

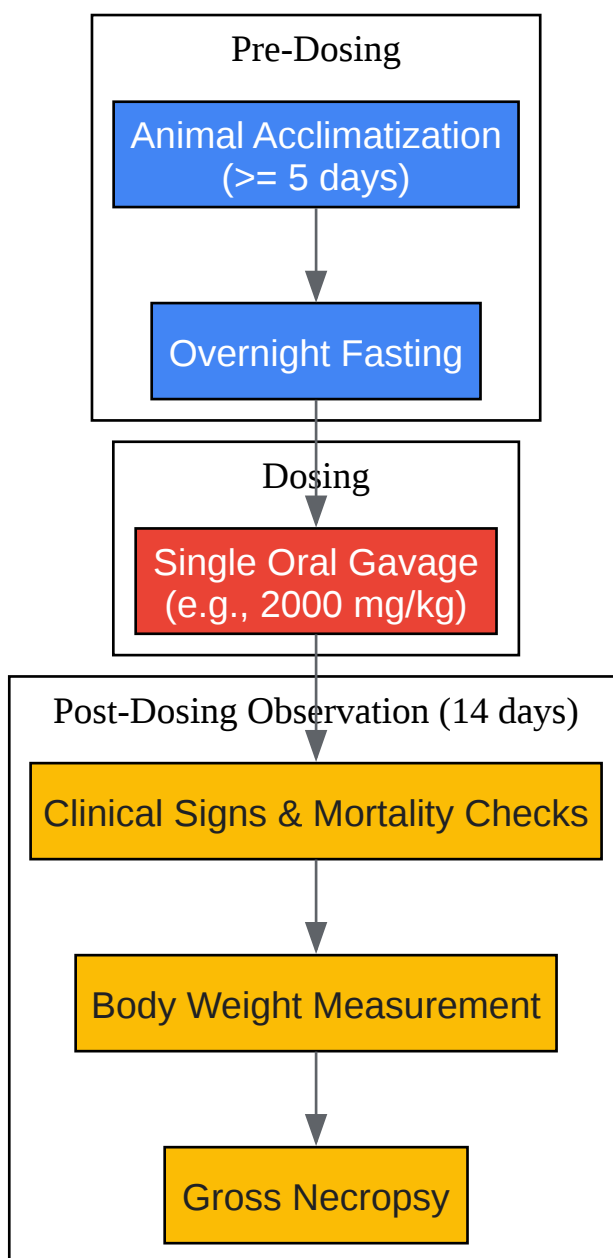
Experimental Protocols

The toxicological data for **Pigment Yellow 14** are primarily based on studies conducted according to standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections detail the general methodologies for the key toxicological endpoints.

Acute Oral Toxicity (Based on OECD Guideline 401/423)

- Objective: To determine the median lethal dose (LD₅₀) following a single oral administration.
- Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females) are used.[2][11]
- Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least five days prior to the study.[2]
- Procedure:
 - Animals are fasted overnight (food, but not water, withheld) before administration of the test substance.[11]
 - The test substance is typically administered as a suspension in a suitable vehicle (e.g., maize oil) via oral gavage.[4]
 - A limit test is often performed first at a high dose (e.g., 2000 or 5000 mg/kg). If no mortality is observed, the LD₅₀ is determined to be above this dose.[11]

- If mortality occurs, a stepwise procedure is followed with groups of animals being dosed at progressively lower or higher fixed dose levels depending on the outcome of the previous step.
- Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing and at least once daily for 14 days.^{[4][11]} Body weight is recorded at the start and end of the study.
- Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.



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Workflow for an Acute Oral Toxicity Study.

In Vitro Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

- Objective: To assess the potential of a substance to induce gene mutations in bacteria.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of *Escherichia coli* (e.g., WP2 uvrA) are used.
- Procedure:
 - The test substance is plated with the bacterial tester strains on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
 - The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.
 - Plates are incubated for 48-72 hours.
- Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.

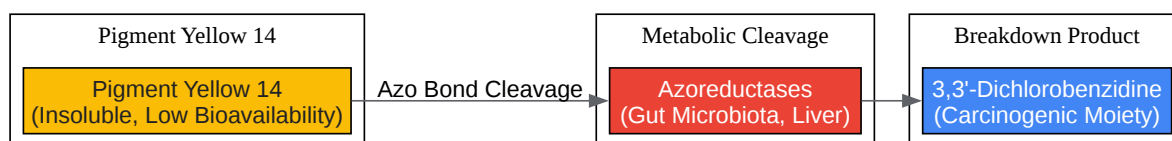
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 422)

- Objective: To provide information on the possible health hazards arising from repeated exposure over a prolonged period, including effects on reproductive performance.^[7]
- Test Animals: Rats are typically used, with at least 10 animals of each sex per group.^[7]
- Procedure:
 - The test substance is administered orally in graduated doses to several groups of males and females daily.
 - Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).^[7]
 - Animals are mated, and females are allowed to litter and rear their young until day 13 post-partum.

- Observations: Clinical observations, body weight, food/water consumption, estrous cycles, mating performance, fertility, gestation length, and offspring parameters are monitored.
- Pathology: Gross necropsy and histopathology are performed on parent animals and offspring.

Mechanism of Toxicity: The Benzidine Moiety

While **Pigment Yellow 14** itself has low bioavailability and toxicity, a theoretical concern for diarylide pigments is the potential for metabolic cleavage of the azo bonds to release the constituent aromatic amines.[8][9] In the case of **Pigment Yellow 14**, this would be 3,3'-dichlorobenzidine, a known animal carcinogen. This metabolic activation is thought to be a key step in the carcinogenicity of benzidine-based substances. The process is initiated by azoreductases found in gut bacteria and the liver.[9]



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Metabolic Pathway of Benzidine-Based Pigments.

Conclusion

Pigment Yellow 14 demonstrates a low toxicological hazard profile in standard assays. It has very low acute toxicity, is not a skin or eye irritant or a sensitizer, and has not shown evidence of mutagenicity, carcinogenicity, or reproductive/developmental toxicity in the available studies. The primary toxicological concern associated with its chemical class, the potential release of 3,3'-dichlorobenzidine, is mitigated by the pigment's very low water solubility and bioavailability. Standard laboratory safety precautions are sufficient for handling this substance in research and development environments.

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References

- 1. Mastering ASTM Standards: A Practical Guide for OECD GLP Testing - Tox Lab [toxlab.co]
- 2. dep.nj.gov [dep.nj.gov]
- 3. Reproductive toxicology studies ACCORDING TO OECD guidelines 422 | PPTX [slideshare.net]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 6. sdc.org.uk [sdc.org.uk]
- 7. oecd.org [oecd.org]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. siesascs.edu.in [siesascs.edu.in]
- 11. downloads.regulations.gov [downloads.regulations.gov]
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